molecular formula C16H9ClF3N B2399196 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339013-58-0

2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2399196
CAS No.: 339013-58-0
M. Wt: 307.7
InChI Key: NYGMZCBGNYVRRY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline typically involves the reaction of 3-(trifluoromethyl)aniline with 2-chloroquinoline under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 100-150°C to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound’s chloro and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-[4-(trifluoromethyl)phenyl]quinoline
  • 2-Chloro-3-[2-(trifluoromethyl)phenyl]quinoline
  • 2-Chloro-3-[3-(difluoromethyl)phenyl]quinoline

Uniqueness

2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of both chloro and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

2-chloro-3-[3-(trifluoromethyl)phenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N/c17-15-13(9-11-4-1-2-7-14(11)21-15)10-5-3-6-12(8-10)16(18,19)20/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGMZCBGNYVRRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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